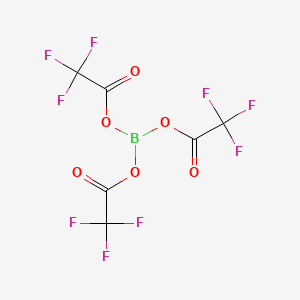

三(三氟乙酰氧基)硼烷

描述

Synthesis Analysis

The synthesis of borane compounds, including Tris(trifluoromethyl)borane carbonyl, often involves the solvolysis of potassium salts in concentrated sulfuric acid or the reaction of boron tribromide with specific organofluorine compounds (Finze, Bernhardt, Terheiden, Berkei, Willner, Christen, Oberhammer, Aubke, 2002). These methods highlight the adaptability of borane chemistry to generate various boron-based reagents under controlled conditions.

Molecular Structure Analysis

The molecular structure of borane compounds is characterized by the central boron atom bonded to various substituents, which significantly influence the reactivity and stability of the compound. For example, Tris(trifluoromethyl)borane carbonyl demonstrates a unique C3 symmetry in the gas phase, which is slightly altered in the solid state due to the rotation of CF3 groups, affecting bond lengths and vibrational spectra (Finze et al., 2002).

Chemical Reactions and Properties

Boranes are known for their role as catalysts in various chemical reactions, including hydrometallation, alkylation, and the stabilization of less favored tautomeric forms through adduct formation (Erker, 2005). Their strong Lewis acidity enables them to catalyze or mediate a wide range of organic transformations, demonstrating the chemical versatility of borane compounds.

Physical Properties Analysis

The physical properties of borane derivatives, such as volatility, solubility, and thermal stability, are closely tied to their molecular structure. For instance, Tris(trifluoromethyl)borane carbonyl is a colorless liquid that decomposes slowly at room temperature, with its gas-phase stability being notably lower than in the solid state (Finze et al., 2002). These properties are crucial for their handling and application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of boranes, such as reactivity towards nucleophiles, are influenced by the electron-withdrawing effects of their substituents. Tris(trifluoromethyl)borane carbonyl, for example, exhibits varying reactivity patterns depending on the nucleophilicity of the reagent, demonstrating the nuanced behavior of boranes in chemical reactions (Finze et al., 2002).

科学研究应用

催化和反应应用:

- 三(五氟苯基)硼烷因其在均相齐格勒-纳塔化学中的作用以及作为各种反应中的催化剂而广为人知,包括氢金属化、烷基化和醛醇型反应。它还催化互变异构化并稳定不太有利的互变异构形式,促进了早期金属乙炔配合物的异常反应 (Erker,2005)。

含氧杂环的合成:

- 该化合物已有效用作使用苄醇对 1,3-二羰基化合物进行烷基化的催化剂,从而合成各种含氧杂环,包括呋喃、4H-色烯和呋喃香豆素 (Reddy、Vijaykumar 和 Grée,2010)。

聚合催化剂:

- 它已被用于降低 1,3-苯并恶嗪的开环聚合温度,快速作用并增强所得聚苯并恶嗪的热性能 (Arslan、Kiskan 和 Yagcı,2018)。

化学反应中的机理见解:

- 三(五氟苯基)硼烷对于理解氢硅化反应中键活化的机理及其在氢活化中的应用至关重要,这对有机和无机化学家至关重要 (Piers、Marwitz 和 Mercier,2011)。

在氢硼化反应中的应用:

- 它在亚胺的氢硼化中显示出显着的催化活性,并已与其他路易斯酸性硼烷的反应性和机理进行了比较 (Yin、Soltani、Melen 和 Oestreich,2017)。

硅氧烷合成:

- 硼烷用于合成各种硅氧烷产品,展示了其在硅氧烷化学中的多功能性和重要性 (Gao、Battley 和 Leitao,2022)。

弗里德尔-克拉夫茨反应:

- 它一直是弗里德尔-克拉夫茨反应中的有效催化剂,有助于合成不对称的三芳甲烷 (Thirupathi、Neupane 和 Lee,2011)。

胺的鸟嘌呤化反应:

- 三(五氟苯基)硼烷已在温和条件下有效用于碳二亚胺对胺的鸟嘌呤化 (Antiñolo 等,2016)。

提高锂离子电池的功率能力:

- 它已被研究作为锂离子电池中的添加剂,以提高功率能力和循环性能 (Chen 和 Amine,2006)。

路易斯对激活 H2:

- 它形成能够裂解 H2 的“受挫路易斯对”,这是化学合成中一种新颖且实用的应用 (Herrington、Thom、White 和 Ashley,2012)。

安全和危害

作用机制

Target of Action:

BTFA primarily targets organic compounds containing functional groups such as aldehydes, ketones, and imines. Its role is to facilitate 1,2-hydroboration reactions, particularly with these substrates .

Mode of Action:

When BTFA encounters an unsaturated substrate (e.g., alkenes or alkynes), it forms a complex with the substrate’s π-electron system. This interaction activates the boron center, allowing it to act as a Lewis acid. The boron atom accepts an electron pair from the substrate, leading to the addition of a boron hydride (H-B) across the double or triple bond. The resulting boron-substrate adduct undergoes further transformations, ultimately yielding the hydroborated product .

Action Environment:

Environmental factors play a crucial role in BTFA’s efficacy and stability:

属性

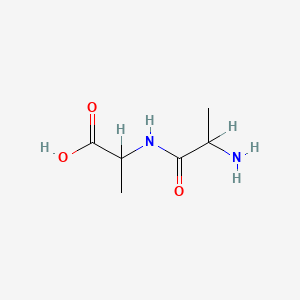

IUPAC Name |

bis[(2,2,2-trifluoroacetyl)oxy]boranyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BF9O6/c8-4(9,10)1(17)20-7(21-2(18)5(11,12)13)22-3(19)6(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBHKBKGKCDGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BF9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188536 | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(trifluoroacetoxy)borane | |

CAS RN |

350-70-9 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, anhydride with boric acid (H3BO3) (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tris(trifluoroacetoxy)borane and what is it primarily used for in organic chemistry?

A1: Tris(trifluoroacetoxy)borane (CAS number: 350-70-9) is a mild Lewis acid often employed in organic synthesis. [] It acts as a catalyst in various organic reactions due to its ability to coordinate with electron-rich species. [] A notable application is its use in the synthesis of 1,1,1-Trifluoro-2,2,2-triarylethanes and 2,2,2-Trifluoro-1,1-diarylethanols. [, ]

Q2: What are the safety precautions associated with handling Tris(trifluoroacetoxy)borane?

A2: Tris(trifluoroacetoxy)borane is an extremely corrosive substance that requires careful handling. It poses significant risks to the eyes and skin, and ingestion can lead to severe internal injuries. [] Moreover, its vapors are toxic and irritating. [] It's crucial to handle this compound exclusively within a well-ventilated fume hood to minimize exposure risks.

Q3: Are there any known synthetic applications of Tris(trifluoroacetoxy)borane specifically involving trifluoromethyl groups?

A3: Yes, Tris(trifluoroacetoxy)borane has proven valuable in synthesizing compounds containing trifluoromethyl groups. Specifically, it facilitates the synthesis of 1,1,1-Trifluoro-2,2,2-triarylethanes and 2,2,2-Trifluoro-1,1-diarylethanols. [, ] The presence of the trifluoromethyl group in these molecules can significantly impact their chemical and biological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)

![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)

phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)